molecular formula C15H14O B3268821 Benzene, 1-(1-methylethenyl)-4-phenoxy- CAS No. 4974-93-0

Benzene, 1-(1-methylethenyl)-4-phenoxy-

Cat. No.: B3268821
CAS No.: 4974-93-0
M. Wt: 210.27 g/mol
InChI Key: BQOYEQVIXPAASR-UHFFFAOYSA-N
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Description

Benzene, 1-(1-methylethenyl)-4-phenoxy- is an organic compound with the molecular formula C15H14O. It is a derivative of benzene, featuring a phenoxy group and a 1-methylethenyl substituent. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-methylethenyl)-4-phenoxy- typically involves the reaction of phenol with isopropenylbenzene under specific conditions. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid, which facilitate the formation of the phenoxy group.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in closed systems to ensure safety and efficiency. The process involves the use of high-purity reactants and controlled reaction conditions to achieve high yields and minimize by-products.

Types of Reactions:

    Oxidation: Benzene, 1-(1-methylethenyl)-4-phenoxy- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenoxy group can be replaced by other substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Phenolic derivatives and quinones.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Benzene, 1-(1-methylethenyl)-4-phenoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-methylethenyl)-4-phenoxy- involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The compound can also modulate enzyme activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

    Benzene, 1-methyl-4-(1-methylethenyl)-:

    Benzene, 1-(1-methylethenyl)-4-hydroxy-: This compound features a hydroxyl group instead of a phenoxy group, leading to different chemical properties and reactivity.

Uniqueness: Benzene, 1-(1-methylethenyl)-4-phenoxy- is unique due to the presence of both the phenoxy and 1-methylethenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-phenoxy-4-prop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12(2)13-8-10-15(11-9-13)16-14-6-4-3-5-7-14/h3-11H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOYEQVIXPAASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289639
Record name 1-(1-Methylethenyl)-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4974-93-0
Record name 1-(1-Methylethenyl)-4-phenoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4974-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethenyl)-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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